1-benzyl-4-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-benzyl-4-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound with a unique structure that includes a tetrahydropyrazine ring substituted with benzyl and ethoxyphenyl groups
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance stabilized carbocation .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 1-benzyl-4-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 4-ethoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with glyoxylic acid to yield the desired tetrahydropyrazine-2,3-dione . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
1-benzyl-4-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-benzyl-4-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
1-benzyl-4-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other similar compounds, such as:
1-benzyl-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-benzyl-4-(4-hydroxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione: The presence of a hydroxy group can lead to different hydrogen bonding interactions and solubility properties.
Properties
IUPAC Name |
1-benzyl-4-(4-ethoxyphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-24-17-10-8-16(9-11-17)21-13-12-20(18(22)19(21)23)14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHDFXJXRQYOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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